

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Cat. No.: B1393074

[Get Quote](#)

An In-depth Technical Guide to **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**

Abstract

This technical guide provides a comprehensive overview of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**, a key fluorinated building block in modern organic synthesis. Identified by its CAS number 57213-30-6, this compound is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its functional groups—a difluoromethoxy moiety, a nitro group, and a fluorine atom—imparts unique reactivity and desirable physicochemical properties. This document details its synthesis, chemical behavior, and established applications, offering field-proven insights for professionals in drug discovery and development.

Introduction and Strategic Importance

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. The convergence of three distinct functional groups on a single benzene ring makes it a valuable precursor for creating diverse molecular scaffolds.

The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy and hydroxyl groups and has gained prominence in pharmaceutical design. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate lipophilicity (LogP), and improve binding

affinity by acting as a strong hydrogen bond acceptor.[\[1\]](#)[\[2\]](#) The nitro (-NO₂) group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, providing a key handle for further derivatization.[\[2\]](#) The fluoro (-F) substituent serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a wide array of nucleophiles.

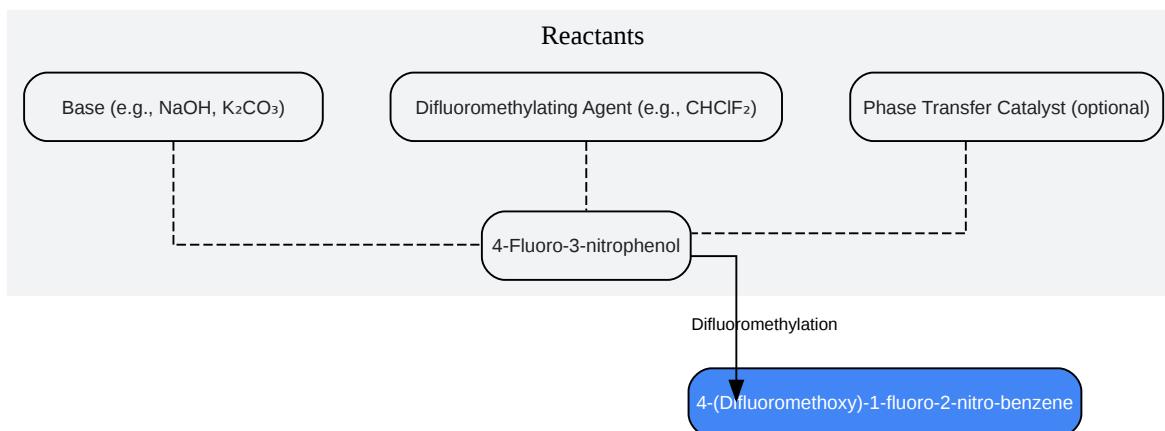
Physicochemical and Spectroscopic Profile

A summary of the key properties of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** is presented below. This data is essential for designing synthetic routes and for quality control.

Property	Value	Source
CAS Number	57213-30-6	--INVALID-LINK--
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[3]
Molecular Weight	207.11 g/mol	[3]
Synonyms	4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene	[3]
Purity	≥98%	[3]
Topological Polar Surface Area (TPSA)	52.37 Å ²	[3]
LogP	2.3353	[3]
Storage	Store at room temperature	[3]

While extensive experimental spectroscopic data is not widely published, predicted spectral features can be inferred from the structure.

- ¹H NMR: Signals corresponding to the aromatic protons and the characteristic triplet for the -OCHF₂ proton are expected.
- ¹³C NMR: Resonances for the aromatic carbons, with splitting patterns due to fluorine coupling, and the carbon of the difluoromethoxy group would be observed.


- ^{19}F NMR: Two distinct signals are anticipated, one for the $-\text{OCHF}_2$ group and another for the fluorine atom on the aromatic ring.

Synthesis and Manufacturing Workflow

The synthesis of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** typically involves a multi-step sequence, often starting from commercially available nitrophenols. A common strategy is the difluoromethylation of a corresponding phenolic precursor.

Conceptual Synthetic Workflow

The general approach involves the reaction of a substituted nitrophenol with a difluoromethylating agent. The choice of starting material and reaction conditions is critical to ensure regioselectivity and high yield.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous difluoromethoxy nitrobenzene compounds.[\[4\]](#)[\[5\]](#)

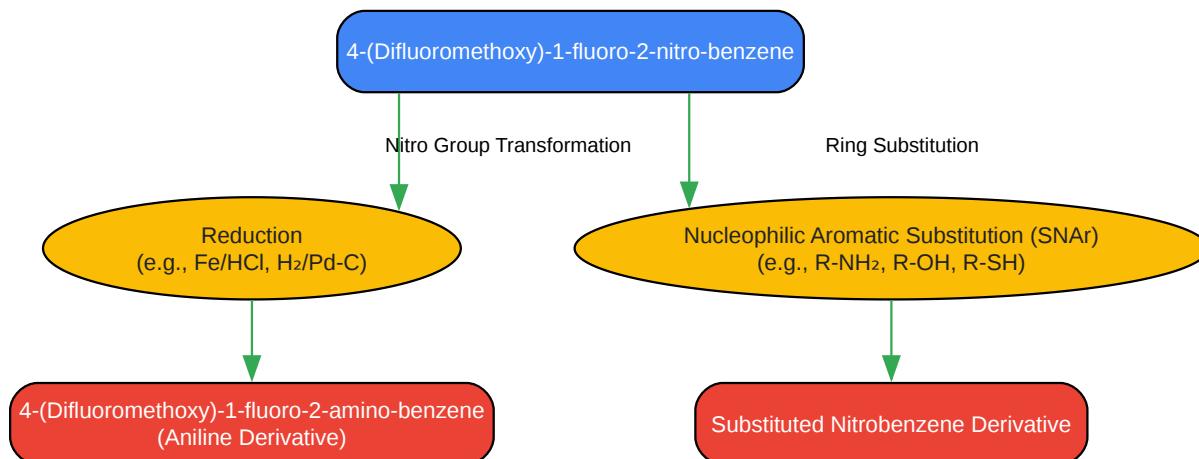
Objective: To synthesize **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** from 4-fluoro-3-nitrophenol.

Materials:

- 4-Fluoro-3-nitrophenol
- Sodium Hydroxide (NaOH)
- Chlorodifluoromethane (CHClF₂)
- Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
- Aqueous solvent (e.g., Water)
- Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

- Preparation: In a pressure reactor equipped with a stirrer, thermometer, and gas inlet, charge 4-fluoro-3-nitrophenol, sodium hydroxide, the phase transfer catalyst, and water.
- Reaction Initiation: Seal the reactor and stir the mixture. Heat the contents to a temperature between 80-100°C.
- Gas Introduction: Once the desired temperature is reached, introduce chlorodifluoromethane (CHClF₂) gas into the reactor under pressure.
- Reaction Monitoring: Maintain the reaction at temperature and pressure for several hours. The progress can be monitored by techniques such as TLC or GC-MS.
- Work-up: After the reaction is complete, cool the reactor to room temperature and vent any excess gas. Transfer the reaction mixture to a separatory funnel.
- Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.


- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**.

Causality in Protocol Design:

- Base: Sodium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary to attack the difluoromethylating agent.
- Phase Transfer Catalyst: In this aqueous-gas phase reaction, a catalyst like tetrabutylammonium bromide is crucial for transferring the phenoxide ion into the organic phase (or interface) where it can react with the chlorodifluoromethane, significantly increasing the reaction rate.[4]
- Temperature and Pressure: These conditions are required to maintain chlorodifluoromethane in the liquid phase and to provide sufficient activation energy for the reaction.

Chemical Reactivity and Synthetic Utility

The utility of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** as a building block stems from the distinct reactivity of its functional groups.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the title compound.

- **Nitro Group Reduction:** The nitro group can be selectively reduced to an amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. This transformation yields 4-(difluoromethoxy)-1-fluoro-2-aminobenzene, a valuable aniline intermediate for amide couplings, diazotization reactions, or the construction of heterocyclic rings. A similar reduction is a key step in synthesizing the diamine precursor to pantoprazole from a related nitro compound.[1]
- **Nucleophilic Aromatic Substitution (SNAr):** The fluorine atom at the 1-position is activated by the strong electron-withdrawing effect of the adjacent nitro group. This makes it an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the difluoromethoxy group make this scaffold highly attractive for the synthesis of new chemical entities in the life sciences.

- **Pharmaceutical Development:** This compound is an important intermediate for synthesizing biologically active molecules. The -OCHF₂ group is known to improve metabolic stability and bioavailability, which are critical factors in drug design.[6] Its derivatives are explored for various therapeutic targets. For instance, related fluorinated nitroaromatics are used to prepare inhibitors of enzymes like the insulin-like growth factor-1 receptor.[7]
- **Agrochemicals:** In the agrochemical industry, this building block is used to develop new pesticides and herbicides. The enhanced stability and tailored lipophilicity can lead to products that are more effective and potentially have a better environmental profile.[8]

Conclusion

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a synthetically versatile and valuable intermediate. Its well-defined reactivity allows for selective transformations, making it a powerful tool for introducing the desirable difluoromethoxy group into advanced molecular structures. This guide provides a foundational understanding of its synthesis, properties, and

applications, which will be beneficial for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1393074#4-difluoromethoxy-1-fluoro-2-nitro-benzene-cas-number\]](https://www.benchchem.com/product/b1393074#4-difluoromethoxy-1-fluoro-2-nitro-benzene-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com